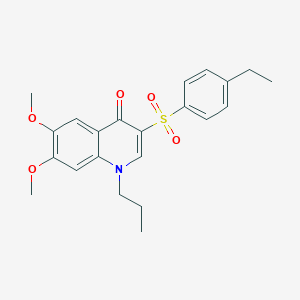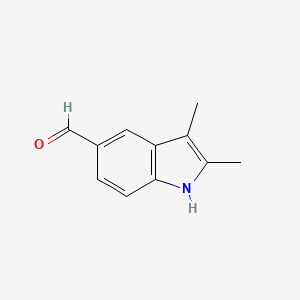
2,3-dimethyl-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
The primary targets of 2,3-dimethyl-1H-indole-5-carbaldehyde It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These pathways could potentially involve a variety of downstream effects, contributing to the compound’s overall biological activity.
Result of Action
The molecular and cellular effects of This compound Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of potential effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be useful in developing new therapeutic agents .
Cellular Effects
Indole derivatives, including 2,3-dimethyl-1H-indole-5-carbaldehyde, have shown various biologically vital properties, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde typically involves the functionalization of the indole core. One common method includes the Vilsmeier-Haack reaction, where 2,3-dimethylindole is treated with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 5-position . Another approach involves the Friedel-Crafts acylation of 2,3-dimethylindole followed by oxidation to yield the desired aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimized versions of the aforementioned laboratory methods, with considerations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2,3-Dimethyl-1H-indole-5-carbaldehyde has been explored for various scientific research applications:
Comparison with Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position, known for its biological activities.
2-Methylindole: A simpler indole derivative with a single methyl group, used in organic synthesis.
5-Bromo-2,3-dimethylindole:
Uniqueness: 2,3-Dimethyl-1H-indole-5-carbaldehyde is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its reactivity and biological activity. The formyl group at the 5-position also provides a versatile functional handle for further chemical modifications .
Properties
IUPAC Name |
2,3-dimethyl-1H-indole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPUJWRECLSVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[3.5]nonane-9-carboxylic acid](/img/structure/B2615190.png)
![2-(5-chlorothiophen-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2615191.png)
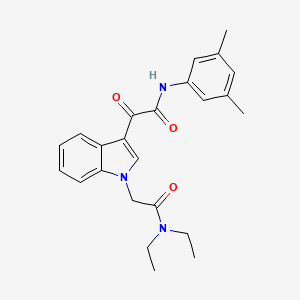

![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)
![11-(5-chloro-2-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2615199.png)
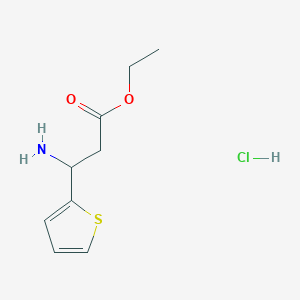
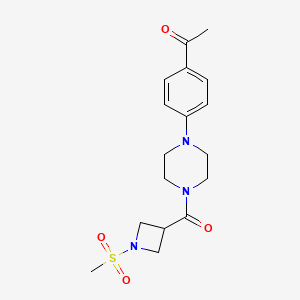
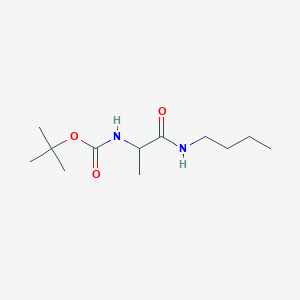
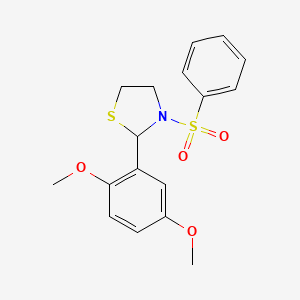
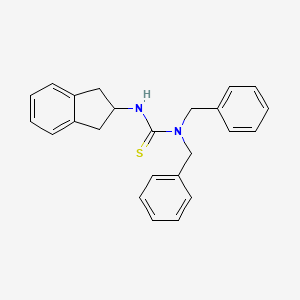
![2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2615209.png)
![2-(4-Bromophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2615210.png)
